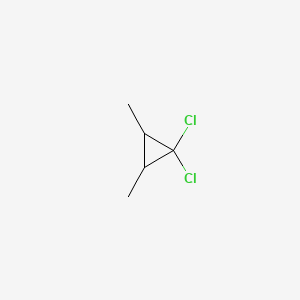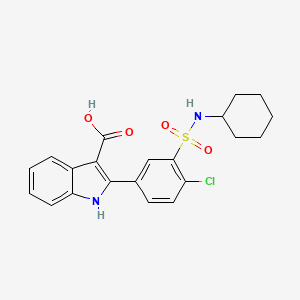
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. The starting materials might include 4-chloroaniline, cyclohexylsulfonyl chloride, and indole-3-carboxylic acid. The reactions may involve:
Nitration and Reduction: Nitration of 4-chloroaniline followed by reduction to form the corresponding amine.
Sulfonylation: Reaction of the amine with cyclohexylsulfonyl chloride to form the sulfonamide.
Coupling Reaction: Coupling of the sulfonamide with indole-3-carboxylic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group or sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the indole moiety.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, it could inhibit an enzyme by binding to its active site or act as an agonist or antagonist at a receptor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-carboxylic acid derivatives: These compounds share the indole core and have similar biological activities.
Sulfonamide derivatives: Compounds with sulfonamide groups often exhibit antibacterial and diuretic properties.
Chlorinated aromatic compounds: These compounds are known for their diverse chemical reactivity and biological activities.
Uniqueness
2-(4-chloro-3-cyclohexylsulfamoyl-phenyl)-1H-indole-3-carboxylic acid is unique due to the combination of its indole core, sulfonamide group, and chlorinated aromatic ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
903595-80-2 |
|---|---|
Molekularformel |
C21H21ClN2O4S |
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
2-[4-chloro-3-(cyclohexylsulfamoyl)phenyl]-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C21H21ClN2O4S/c22-16-11-10-13(12-18(16)29(27,28)24-14-6-2-1-3-7-14)20-19(21(25)26)15-8-4-5-9-17(15)23-20/h4-5,8-12,14,23-24H,1-3,6-7H2,(H,25,26) |
InChI-Schlüssel |
HFYOKXFTBGDLBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C3=C(C4=CC=CC=C4N3)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


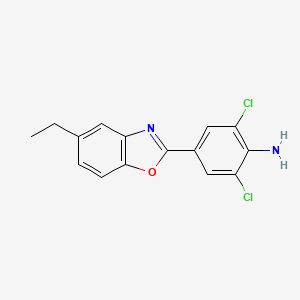
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
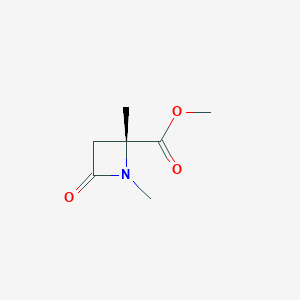
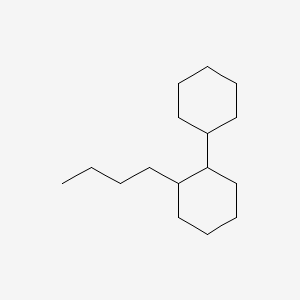
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
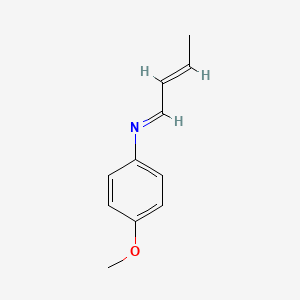

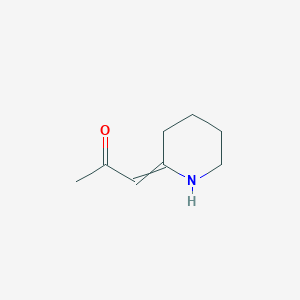
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
